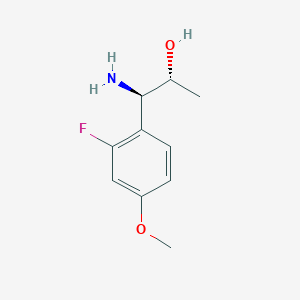

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17497495

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO2 |

|---|---|

| Molecular Weight | 199.22 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

| Standard InChI Key | IUCDDKLSPJFWKB-LDWIPMOCSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O |

| Canonical SMILES | CC(C(C1=C(C=C(C=C1)OC)F)N)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₀H₁₄FNO₂, with a molecular weight of 199.22 g/mol. Its IUPAC name explicitly defines the stereochemistry at the C1 and C2 positions as (1R,2R), ensuring precise spatial arrangement of functional groups. The aromatic ring features a 2-fluoro substituent and a 4-methoxy group, which influence electronic distribution and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1213453-74-7 |

| Molecular Formula | C₁₀H₁₄FNO₂ |

| Molecular Weight | 199.22 g/mol |

| Stereochemistry | (1R,2R) |

| Aromatic Substituents | 2-fluoro, 4-methoxy |

The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, enhancing solubility in polar solvents and influencing binding affinity in biological systems .

Synthetic Methodologies

Chiral Resolution and Asymmetric Synthesis

The synthesis of (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol typically involves asymmetric catalytic reduction or enzymatic resolution. A patent by US7414153B2 details a process for synthesizing optically active erythro-2-amino-1-phenyl-1-propanol derivatives, which can be adapted for this compound . Key steps include:

-

Oximation of α-Ketol Precursors: Reacting 1-(2-fluoro-4-methoxyphenyl)-1-hydroxy-2-propanone with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime .

-

Catalytic Hydrogenation: Reducing the oxime using a nickel-aluminum alloy catalyst under controlled pH and temperature conditions to yield the β-amino alcohol .

-

Stereochemical Purification: Isolating the (1R,2R) enantiomer via diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Ni-Al (1.5–5.0 ratio) |

| Temperature | 0–30°C |

| Solvent System | Ethanol/water (3:1 v/v) |

| Resolution Efficiency | >85% enantiomeric excess |

This method avoids racemization by maintaining mild acidic conditions during reduction, critical for preserving stereochemical integrity .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-F stretch), and 1250 cm⁻¹ (C-O-C asym. stretch) .

-

NMR (¹H): δ 7.25–6.80 (m, 3H, aromatic), δ 4.10 (s, 3H, OCH₃), δ 3.85–3.60 (m, 2H, CH₂OH), δ 2.95 (q, 1H, CHNH₂) .

| Supplier | Purity | Price (per gram) | Lead Time |

|---|---|---|---|

| Labter Pharmatech | 98% | $450 | 2 weeks |

| Hebei Boxin Biotech | 99% | $380 | 3 weeks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume